Azure C
Overview
Description
Azure C is an organic chloride salt having 3-amino-7-(methylamino)phenothiazin-5-ium as the counterion. It has a role as a fluorochrome and a histological dye. It contains a 3-amino-7-(methylamino)phenothiazin-5-ium.
Mechanism of Action
Target of Action
Azure C, also known as Monomethylthionine, primarily targets the enzyme horseradish peroxidase (HRP) . HRP is a plant enzyme that is often used in scientific research due to its ability to enhance reactions and produce detectable signals, especially in biochemistry applications .
Mode of Action
This compound interacts with its target, HRP, by serving as a substrate for the enzyme . This means that this compound binds to the active site of HRP, where it undergoes a chemical reaction.
Biochemical Pathways
This compound is the product of sequential enzymatic oxidation of Methylene blue (MB) or Azure B (AB) . This suggests that this compound is involved in biochemical pathways related to the metabolism of these compounds.
Pharmacokinetics
It’s worth noting that this compound’s solubility in dmso is 196 mg/mL (706 mM), suggesting that it could be well-absorbed in environments where DMSO is present .
Result of Action
One study suggests that this compound can target and modulate toxic tau oligomers, which are protein aggregates that are implicated in neurodegenerative diseases .
Action Environment
It’s worth noting that the stability of many chemical compounds, including this compound, can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Azure C plays a significant role in biochemical reactions, particularly in staining and identifying cellular components. It interacts with nucleic acids, proteins, and enzymes, facilitating the visualization of cellular structures under a microscope. This compound binds to nucleic acids through intercalation, which allows it to be used in staining techniques for DNA and RNA. Additionally, it interacts with proteins by forming non-covalent bonds, which can alter the protein’s conformation and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by altering the activity of key signaling molecules and transcription factors. For instance, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids, inhibiting or promoting the transcription of specific genes. This binding can lead to changes in gene expression and subsequent cellular responses. This compound also interacts with enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and changes in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under ambient conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stain cellular components without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to optimal staining without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on cellular and tissue function .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound can inhibit the activity of enzymes involved in oxidative phosphorylation, leading to reduced ATP production and altered energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its ability to bind to nucleic acids and modulate gene expression .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and RNA to influence gene expression. Its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production .
Properties
IUPAC Name |
7-methyliminophenothiazin-10-ium-3-amine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c1-15-9-3-5-11-13(7-9)17-12-6-8(14)2-4-10(12)16-11;/h2-7H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGMDTGNGDOUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC2=[NH+]C3=C(C=C(C=C3)N)SC2=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040159 | |
Record name | Azure C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green or dark green solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | Azure C | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12018 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
531-57-7 | |
Record name | Azure C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azure C | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azure C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-7-methylaminophenothiazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZURE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGC8OHD9Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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